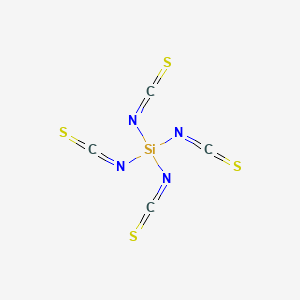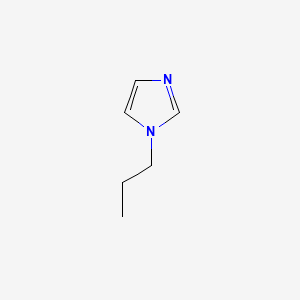
1-プロピル-1H-イミダゾール
概要
説明
1-Propyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a propyl group attached to the nitrogen atom at the first position of the imidazole ring. It is known for its versatility in various chemical reactions and its applications in different scientific fields.
科学的研究の応用
1-Propyl-1H-imidazole finds applications in multiple scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antifungal and antibacterial agent.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and as a catalyst in various industrial processes.
作用機序
Target of Action
1-Propyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole and its derivatives are known to interact with their targets, leading to various biochemical changes
Biochemical Pathways
Imidazole and its derivatives are known to affect various biochemical pathways due to their broad range of chemical and biological properties . The effects of 1-Propyl-1H-imidazole on biochemical pathways would likely depend on its specific targets and mode of action.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that 1-Propyl-1H-imidazole may have similar effects. The exact effects would likely depend on the specific targets and mode of action of 1-Propyl-1H-imidazole.
生化学分析
Biochemical Properties
1-Propyl-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as a ligand, forming complexes with metal ions and influencing enzymatic activities. For instance, it can bind to the active sites of enzymes, altering their catalytic properties. This interaction is crucial in modulating the activity of enzymes involved in metabolic pathways .
Cellular Effects
1-Propyl-1H-imidazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors on the cell surface, it can modulate intracellular signaling cascades, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 1-Propyl-1H-imidazole involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propyl-1H-imidazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-Propyl-1H-imidazole remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1-Propyl-1H-imidazole vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzymatic activity or modulating gene expression. At high doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .
Metabolic Pathways
1-Propyl-1H-imidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, affecting overall metabolic balance. These interactions are crucial for maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, 1-Propyl-1H-imidazole is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 1-Propyl-1H-imidazole is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. The localization of 1-Propyl-1H-imidazole is critical for its activity and function, as it needs to be in the right place at the right time to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with a propyl halide under basic conditions. The reaction typically proceeds as follows:
Reactants: Imidazole and propyl halide (e.g., 1-bromopropane)
Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate) and an appropriate solvent (e.g., dimethyl sulfoxide or acetonitrile)
Procedure: The imidazole is dissolved in the solvent, and the base is added to deprotonate the nitrogen atom. The propyl halide is then added, and the mixture is stirred at an elevated temperature to facilitate the alkylation reaction, yielding 1-Propyl-1H-imidazole.
Industrial Production Methods: Industrial production of 1-Propyl-1H-imidazole often involves similar alkylation reactions but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
1-Propyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed:
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Various substituted imidazole derivatives
類似化合物との比較
1-Propyl-1H-imidazole can be compared with other imidazole derivatives such as:
1-Methyl-1H-imidazole: Similar structure but with a methyl group instead of a propyl group. It exhibits different reactivity and applications.
1-Ethyl-1H-imidazole: Contains an ethyl group, leading to variations in physical and chemical properties.
1-Butyl-1H-imidazole: Features a butyl group, resulting in distinct solubility and reactivity profiles.
Uniqueness: 1-Propyl-1H-imidazole is unique due to its specific alkyl substitution, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. Its propyl group influences its solubility, boiling point, and interaction with other molecules, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
1-propylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-4-8-5-3-7-6-8/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVYLVCVXXCYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188708 | |
| Record name | 1-Propyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35203-44-2 | |
| Record name | 1-Propylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35203-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Propylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PROPYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR14NYU5X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does compound 9 interact with MK2 and what are the downstream effects of this interaction?
A: The research paper focuses on the development of "prevention of activation" (PoA) inhibitors of MK2. While the exact binding mechanism of compound 9 to MK2 isn't explicitly detailed in this study , the researchers aimed to design compounds that would prevent the activation of MK2 by its upstream kinase, p38α, rather than directly inhibiting the kinase activity of MK2.
Q2: How does the structure of the 1-propyl-1H-imidazole core in compound 9 relate to its activity as an MK2 inhibitor?
A: The research emphasizes structure-activity relationship (SAR) studies conducted during the optimization of the initial lead compounds . While the specific impact of the 1-propyl-1H-imidazole core isn't individually highlighted, the study suggests that modifications to various parts of the molecule, likely including the imidazole core and its substituents, played a crucial role in enhancing the potency and selectivity for MK2.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


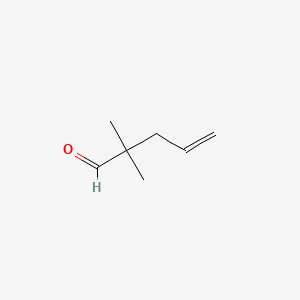
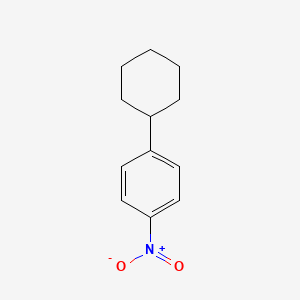

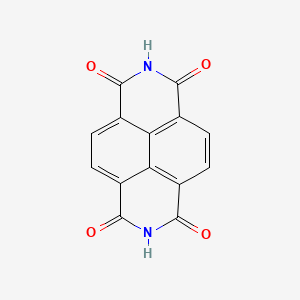

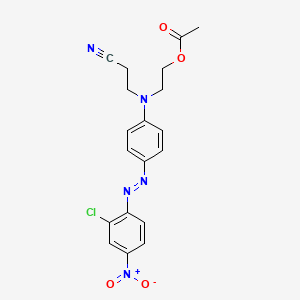
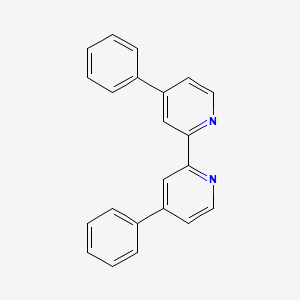
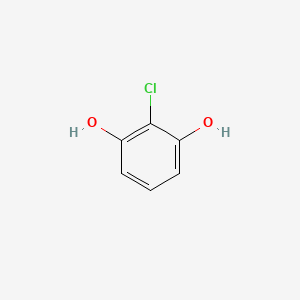
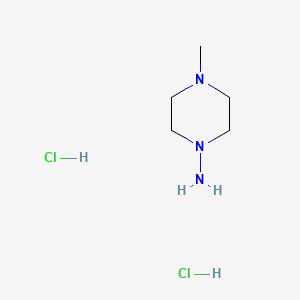
![(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B1584403.png)
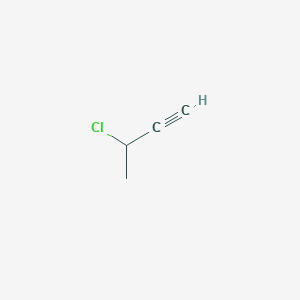
![7,18-bis(4-methoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1584406.png)
